Home > Products > Screening Compounds P107385 > 1-phenyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine
1-phenyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine - 900289-70-5

1-phenyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine

Catalog Number: EVT-2873736
CAS Number: 900289-70-5
Molecular Formula: C25H27N5
Molecular Weight: 397.526
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formylated active proton compounds: These reactions, often catalyzed by KHSO4 in aqueous media under ultrasound irradiation, have been successfully employed to synthesize a series of antipyrinyl-pyrazolo[1,5-a]pyrimidines [].
  • 3-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-4H-1-benzopyran-4-ones: These intermediates, upon reacting with pyrazol-3-amines, 5-methylpyrazol-3-amine, 1H-imidazol-2-amine, and 1H-benzimidazol-2-amine in the presence of MeONa, yield various disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles [].
Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been elucidated using techniques like X-ray crystallography and spectroscopic methods. The planarity of the pyrazolo[1,5-a]pyrimidine core, the conformation of substituents, and the presence of intermolecular interactions like hydrogen bonding and π-π stacking contribute to their physicochemical and biological properties [, ].

Chemical Reactions Analysis
  • Nucleophilic substitution: The presence of halogens or other leaving groups on the pyrazolo[1,5-a]pyrimidine core allows for the introduction of diverse substituents via nucleophilic substitution reactions [, ].
  • Cyclocondensation: Further cyclization reactions can be achieved by reacting pyrazolo[1,5-a]pyrimidine derivatives with appropriate reagents, leading to the formation of more complex heterocyclic systems [].
Mechanism of Action
  • Inhibition of phosphodiesterase 2A (PDE2A): Certain pyrazolo[1,5-a]pyrimidine derivatives act as potent and selective inhibitors of PDE2A, leading to increased levels of cyclic guanosine monophosphate (cGMP) in the brain and potential therapeutic benefits in cognitive disorders [].
  • Antagonism of activin receptor-like kinase 3 (ALK3): Some pyrazolo[1,5-a]pyrimidines have been identified as ALK3 antagonists. These compounds can enhance liver regeneration by blocking SMAD phosphorylation and modulating various signaling pathways [].
Applications
  • Anti-inflammatory and Anti-cancer Activity: Several derivatives have shown promising anti-inflammatory and anti-cancer properties in vitro and in vivo [, ].
  • Treatment of Cognitive Disorders: PDE2A inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold are being investigated for their potential to enhance cognitive function in neuropsychiatric and neurodegenerative disorders [].
  • Enhancing Liver Regeneration: ALK3 antagonists have shown promise in preclinical models of liver injury by promoting liver regeneration [].
  • Adenosine Receptor Modulation: Specific pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent and selective antagonism towards different subtypes of adenosine receptors (A1, A2A, A3), indicating their potential as therapeutic agents for cardiovascular and neurological disorders [, , , , , ].

7-(4-Methylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

  • Compound Description: This compound, with the chemical formula C19H17F3N6, is a pyrazolo[1,5-a]pyrimidine derivative. Its crystal structure has been extensively studied using techniques such as infrared and mass spectroscopy, 1H NMR, elemental analyses, and single-crystal X-ray diffraction []. This research revealed that the compound crystallizes in a monoclinic system. Additionally, biological studies have shown that this compound exhibits significant inhibitory activity against K562 and MKN45 cancer cell lines [].

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide (6a)

  • Compound Description: This compound, with the molecular formula C51H46N12O5, is characterized as an antipyrinyl-pyrazolo[1,5-a]pyrimidine derivative []. Its structure was determined using spectral and analytical data, further confirmed by X-ray crystallographic studies []. This compound was synthesized along with a series of other antipyrinyl-pyrazolo[1,5-a]pyrimidines, and their anti-inflammatory and anti-cancer activities were evaluated [].

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

  • Compound Description: TAK-915, a pyrido[2,3-b]pyrazine derivative, is a known Phosphodiesterase 2A (PDE2A) inhibitor []. It serves as a reference point in a study focusing on discovering new PDE2A inhibitors with distinct structures []. PDE2A inhibitors are being explored for their therapeutic potential in treating cognitive impairment associated with neuropsychiatric and neurodegenerative disorders [].
  • Relevance: Although this compound doesn't share the exact pyrazolo[1,5-a]pyrimidine core of 5-Isopropyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine, it's considered structurally related due to its similar biological activity and its role in the development of new PDE2A inhibitors. Both compounds target PDE2A, suggesting shared structural features could be responsible for their activity. The research aims to identify compounds with improved potency, selectivity over other PDE families, and better preclinical properties, including in vitro phototoxicity and in vivo rat plasma clearance [].

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

  • Compound Description: This compound represents a novel pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor discovered and developed as part of the research []. It was identified through a drug design strategy aimed at finding structurally distinct PDE2A inhibitors from TAK-915 []. This compound has demonstrated robust increases in 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain following oral administration. It also attenuated MK-801-induced episodic memory deficits in a passive avoidance task in rats [].

4-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline (LDN-193189)

  • Compound Description: LDN-193189, commonly known as LDN, is a known antagonist of activin receptor-like kinase 3 (ALK3), a type of BMP receptor []. This compound was tested alongside other known and novel BMP inhibitors for its ability to accelerate liver regeneration in a partial hepatectomy (PH) model []. Results showed that LDN effectively blocked SMAD phosphorylation in vitro and in vivo and enhanced liver regeneration post-PH [].

4-(2-(4-(3-(quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine (DMH2)

  • Compound Description: DMH2 is another ALK3 antagonist investigated for its ability to stimulate liver regeneration after injury []. This compound, along with LDN and VU0465350, demonstrated the potential of ALK3 inhibition as a therapeutic strategy for treating human liver disease [].

7-(4-isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine (VU0465350)

  • Compound Description: VU0465350, often abbreviated as VU5350, is a novel ALK3 antagonist studied for its impact on liver regeneration []. It was found to enhance liver regeneration after PH, supporting the potential therapeutic application of ALK3 inhibition in liver disease [].

5-(6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinolone (VU0469381)

  • Compound Description: VU0469381, often shortened to 1LWY, is an antagonist of ALK2, another BMP receptor []. In contrast to the ALK3 antagonists, 1LWY did not demonstrate a significant effect on liver regeneration in the study []. This difference in activity between ALK2 and ALK3 antagonists suggests distinct binding sites or mechanisms of action.

[2-(4-Fluoro-phenylamino)-pyridin-3-yl]-{4-[2-phenyl-7-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-a]pyrimidine-5-carbonyl]-piperazin-1-yl}-methanone

  • Compound Description: This compound, a pyrazolo[1,5-a]pyrimidine analog, was identified through virtual screening of 105 ERa inhibitors from the literature []. It exhibited a high binding affinity to the estrogen receptor alpha (ERα) with a score of -175.282 kcal/mol []. The study aimed to identify novel ERa inhibitory ligands for potential use in treating ER-positive breast cancers [].

Ethyl 5-amino-1-(5-amino-3-anilino-4-ethoxycarbonyl-pyrazol-1-yl)-3-anilino-pyrazole-4-carboxylate (Compound 2)

  • Compound Description: This bipyrazole compound, identified through a literature search, exhibited a strong binding affinity of -175.9 kcal/mol to ERα []. This finding suggests its potential as an ERa inhibitor [].

5-(2-phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine (FR180204)

  • Compound Description: FR180204 is a selective inhibitor of extracellular signal-regulated kinase 1 and 2 (Erk1/2) []. In a study investigating orthovanadate (OVA)-induced vasoconstriction in rat mesenteric arteries, FR180204 effectively blocked OVA-induced constriction []. This suggests that Erk1/2 activation plays a role in the vasoconstriction caused by OVA.

(Z)-4-((3-amino-5-imino-1-phenyl-1H-pyrazol-4(5H)-ylidene)methylamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one (5)

  • Compound Description: Compound 5 is a pyrazolone derivative synthesized using 4-aminoantipyrine as a key intermediate []. In vitro studies evaluating its anticancer activity against the human breast cancer cell line MCF7 revealed it to be a potent agent with an IC50 value ranging from 30.68 to 60.72 μM [].

3-(4-bromophenyl)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (13)

  • Compound Description: Compound 13, a pyrimidine derivative synthesized from 4-aminoantipyrine, demonstrated promising anticancer activity against the MCF7 breast cancer cell line, with an IC50 value between 30.68 and 60.72 μM [].

1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1-Hpyrazol-4-yl)-3-(4-iodophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (14)

  • Compound Description: Compound 14, another pyrimidine derivative derived from 4-aminoantipyrine, displayed significant anticancer activity against the MCF7 breast cancer cell line, exhibiting an IC50 value in the range of 30.68 to 60.72 μM [].

3,3′-(4,4′-sulfonylbis(4,1-phenylene))bis(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol- 4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile) (16)

  • Compound Description: Compound 16, a complex pyrimidine derivative synthesized from 4-aminoantipyrine, showed potent anticancer activity against the MCF7 breast cancer cell line, with an IC50 value ranging from 30.68 to 60.72 μM [].

(Z)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydrazono-4-oxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (17)

  • Compound Description: This compound, a pyrimidine derivative synthesized from 4-aminoantipyrine, exhibited significant anticancer activity against the MCF7 breast cancer cell line, with an IC50 value ranging from 30.68 to 60.72 μM [].

(Z)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-3-phenyl-2-(2-phenylhydrazono)-1,2,3,4-tetrahydro pyrimidine-5-carbonitrile (18)

  • Compound Description: Compound 18, a pyrimidine derivative, was synthesized from 4-aminoantipyrine and demonstrated potent anticancer activity against the MCF7 breast cancer cell line with an IC50 value ranging from 30.68 to 60.72 μM [].

(Z)-4-(3-amino-6-hydrazono-7-phenyl-6,7-dihydro pyrazolo[3,4-d]pyrimidin-5-yl)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one (19)

  • Compound Description: Compound 19, a pyrazolo[3,4-d]pyrimidine derivative synthesized from 4-aminoantipyrine, exhibited significant anticancer activity against the MCF7 breast cancer cell line []. Its IC50 value ranged from 30.68 to 60.72 μM, indicating its potential as an anticancer agent [].

7-(2-phenylethyl)-5-amino-2-(2-furyl)-pyrazolo‐[4,3‐e]‐1,2,4‐trizolo[1,5‐c] pyrimidine (SCH58261)

  • Compound Description: SCH58261 is a selective antagonist of the A2A adenosine receptor (A2AAdoR) []. It has been used extensively to investigate the role of A2AAdoRs in various tissues, including the heart [].

5-[[(4-pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

  • Compound Description: This compound is a selective A3 adenosine receptor antagonist, demonstrating protective effects against oxygen and glucose deprivation (OGD)-induced synaptic failure in rat hippocampal slices [].

5-{[(4-methoxy-phenyl)carbamoyl]amino}-(2-furan-2-yl)-8-methyl-8H-pyrrolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine

  • Compound Description: This compound emerged as a promising candidate from a series of pyrrolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives designed as potential adenosine receptor antagonists []. It exhibited high affinity for the human A3 adenosine receptor (hA3Ki = 15 nM) and notable selectivity over other adenosine receptor subtypes [].

(R)-4-allyl-8-ethyl-7,8-dihydro-2-(3-methoxy-1-methyl-1H-pyrazol-5-yl)-1H-imidazo[2,1-i]purin-5(4H)-one

  • Compound Description: This compound, an imidazo[2,1-i]purine derivative, displayed the highest potency among a series of analogs targeting the hA3 adenosine receptor []. Its hA3Ki value of 1.46 nM, coupled with its remarkable selectivity over other adenosine receptor subtypes (hA2AKi/hA3Ki > 3425; hA2BIC50/hA3Ki > 3425; hA1Ki/hA3Ki = 1,729), highlights its potential as a selective hA3 antagonist [].

5-N-(4-methoxyphenyl-carbamoyl)amino-8-propyl-2(2furyl)-pyrazolo-[4,3e]-1,2,4-triazolo [1,5-c] pyrimidine (MRE 3008F20)

  • Compound Description: MRE 3008F20 is a selective antagonist for the A3 adenosine receptor and was used to study the expression and function of A3 receptors in human lymphocytes [].

Properties

CAS Number

900289-70-5

Product Name

1-phenyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine

IUPAC Name

3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propan-2-ylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C25H27N5

Molecular Weight

397.526

InChI

InChI=1S/C25H27N5/c1-19(2)23-17-24(29-15-13-28(14-16-29)21-11-7-4-8-12-21)30-25(27-23)22(18-26-30)20-9-5-3-6-10-20/h3-12,17-19H,13-16H2,1-2H3

InChI Key

NQJILIRZCXHREA-UHFFFAOYSA-N

SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.